6,8-Dimethylisoquinoline

Übersicht

Beschreibung

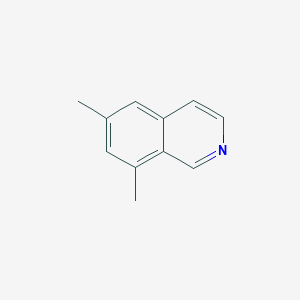

6,8-Dimethylisoquinoline is an organic compound with the molecular formula C₁₁H₁₁N. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methyl groups at the 6th and 8th positions of the isoquinoline structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6,8-Dimethylisoquinoline involves the methoximation of 2,4-dimethoxyacetophenone, followed by a methoxime-directed ruthenium-catalyzed allylation . This method employs CeCl₃·7H₂O as a promoter for the methoximation step. The reaction conditions typically include the use of a ruthenium catalyst and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethylisoquinoline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,8-Dimethylisoquinoline has been investigated for its potential therapeutic properties. Research indicates that derivatives of isoquinolines exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

- Anticancer Activity : A study highlighted the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : Isoquinoline derivatives have shown promising results against bacterial strains. The structural modifications at positions 6 and 8 can enhance the antimicrobial potency .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is used in the preparation of more complex molecules through various synthetic methodologies.

- Total Synthesis : Research has reported efficient synthetic routes to obtain this compound using C–H activation strategies. These methods simplify the synthesis process and improve yields .

- Synthesis of Derivatives : The compound can be modified to create numerous derivatives that may possess enhanced biological activities or novel properties. For instance, 6,8-dimethoxyisoquinoline has been synthesized with promising cytotoxic activity against cancer cells .

Chemical Research and Development

In chemical research, this compound is utilized for developing new materials and studying reaction mechanisms.

- Catalysis : The compound is being explored as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its ability to stabilize metal centers makes it a candidate for developing new catalytic systems .

- Material Science : Due to its unique electronic properties, isoquinoline derivatives are being studied for applications in organic electronics and photonic devices .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on various isoquinoline derivatives demonstrated that compounds with substitutions at the 6 and 8 positions exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis Efficiency

Research employing a ruthenium-catalyzed C–H activation strategy reported a streamlined approach to synthesize this compound. This method reduced the number of steps required for synthesis and increased overall yields significantly compared to traditional methods.

Wirkmechanismus

The mechanism of action of 6,8-Dimethylisoquinoline involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known that isoquinoline derivatives can intercalate with DNA, affecting its structure and function . This interaction can lead to various biological effects, including inhibition of DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethylisoquinoline-6,8-diol: This compound has hydroxy groups at positions 6 and 8, in addition to methyl groups at positions 1 and 3.

Isoquinolinol: This compound contains a hydroxyl group on the isoquinoline ring.

Uniqueness

6,8-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 6th and 8th positions influences its reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

6,8-Dimethylisoquinoline (6,8-DMIQ) is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

6,8-DMIQ interacts with various enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.

Key Biochemical Interactions:

- Cytochrome P450 Enzymes : Involved in the oxidation of xenobiotics and endogenous compounds.

- Kinases : 6,8-DMIQ can inhibit certain kinases by binding to their active sites, affecting substrate phosphorylation.

Cellular Effects

The compound exhibits profound effects on various cellular processes. It has been observed to modulate cell signaling pathways and gene expression.

Significant Cellular Activities:

- MAPK/ERK Pathway Modulation : Influences cell proliferation and differentiation.

- Gene Expression : Alters the expression profiles of genes involved in inflammation and oxidative stress responses.

The molecular mechanisms by which 6,8-DMIQ exerts its biological effects involve complex interactions at the cellular level.

Mechanistic Insights:

- Binding to Biomolecules : The compound binds to specific receptors and enzymes, altering their functionality.

- Stability and Degradation : Its stability under various conditions affects its long-term cellular impact.

Dosage Effects in Animal Models

Research indicates that the biological effects of 6,8-DMIQ vary significantly with dosage. Lower doses have demonstrated beneficial properties such as anti-inflammatory and antioxidant effects.

Observed Effects by Dosage:

- Low Doses : Exhibited anti-inflammatory properties in animal models.

- Higher Doses : Potentially adverse effects were noted, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

6,8-DMIQ is involved in several metabolic pathways. Its oxidation by cytochrome P450 enzymes leads to the formation of hydroxylated metabolites.

Key Metabolic Interactions:

- Oxidation Pathways : Leads to the generation of various isoquinoline derivatives.

- Transport Mechanisms : The compound is transported across cell membranes via organic cation transporters.

Subcellular Localization

The localization of 6,8-DMIQ within cellular compartments influences its biological activity. It can target specific areas such as the nucleus or mitochondria based on its interactions with cellular signals.

Research Applications

6,8-DMIQ has garnered interest in multiple research fields due to its potential biological activities:

| Field | Applications |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Studied for antimicrobial and anticancer properties |

| Medicine | Potential therapeutic agent in various diseases |

| Industry | Development of materials like dyes and polymers |

Case Studies

Recent studies have highlighted the therapeutic potential of 6,8-DMIQ:

-

Antidepressant-Like Effects : A study evaluated derivatives of 6,8-DMIQ for their activity at α2A adrenergic receptors. Compounds derived from 6,8-DMIQ showed potent antagonistic effects with promising antidepressant-like properties in animal models .

Compound α2A Kb (nM) Antidepressant Effect (mg/kg) 6 12 ± 4 4 8 40 ± 11 8 13 31 ± 8 1 - Anti-inflammatory Properties : (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide was studied for its anti-inflammatory effects in conditions like rhinitis. Preliminary findings suggest significant modulation of inflammatory pathways.

Eigenschaften

IUPAC Name |

6,8-dimethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-9(2)11-7-12-4-3-10(11)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXQBGPFESZQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NC=CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.